

# Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025



**Application Note** 

#### **Abstract**

Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a crucial therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] Ensuring the safety and efficacy of Tofacitinib requires stringent control over its impurity profile. This application note details a comprehensive workflow for the identification and characterization of process-related impurities and degradation products of Tofacitinib using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). The protocol includes forced degradation studies to simulate various stress conditions and highlights the utility of time-of-flight (TOF) mass spectrometry for accurate mass measurements and structural elucidation of impurities.

#### Introduction

The manufacturing process of active pharmaceutical ingredients (APIs) can introduce various impurities, including synthetic intermediates and process-related compounds.[1] Furthermore, the API can degrade under various environmental conditions during storage and handling, leading to the formation of degradation products.[1] These impurities, even at trace levels, can impact the safety, efficacy, and quality of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above certain thresholds.[3]



Tofacitinib, with its complex chemical structure, is susceptible to degradation through hydrolysis, oxidation, and thermal stress.[2][3] High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and mass accuracy, making it an indispensable tool for the definitive identification and structural elucidation of unknown impurities.[4] This note provides a detailed protocol for the characterization of Tofacitinib impurities using a state-of-the-art LC-HRMS system.

# **Experimental Protocols Materials and Reagents**

- Tofacitinib Citrate reference standard and impurity standards (e.g., Amine impurity, Dihydro impurity, Benzyl impurity) were obtained from a commercial source.[5]
- HPLC-grade acetonitrile, methanol, and water were used.[5]
- Ammonium acetate, formic acid, potassium dihydrogen phosphate, and potassium hydroxide
  of analytical grade were used for mobile phase preparation.[3][5]
- Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%) were used for forced degradation studies.[5]

## **Forced Degradation Studies**

Forced degradation studies were conducted to assess the stability of Tofacitinib under various stress conditions as per ICH guidelines.[2][3]

- Acid Hydrolysis: Tofacitinib solution was treated with 0.1 M HCl at room temperature.
- Base Hydrolysis: Tofacitinib solution was treated with 0.1 M NaOH at room temperature. In some cases, a milder condition of 0.05 N NaOH for a shorter duration was used to control the degradation to about 25%.[6]
- Oxidative Degradation: Tofacitinib solution was treated with 3% hydrogen peroxide.
- Thermal Degradation: Tofacitinib solid was exposed to high temperatures (e.g., 50°C).
- Photolytic Degradation: Tofacitinib solid was exposed to UV light (e.g., 254 nm).



### **Liquid Chromatography Conditions**

The separation of Tofacitinib and its impurities was achieved using a reverse-phase liquid chromatography (RP-LC) system with the following parameters:

| Parameter          | Condition                                                                                                                                                                                                 |  |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Column             | LiChrospher C18 (250 mm × 4.6 mm, 5 μm) or<br>Waters XBridge BEH Shield RP18 (150 mm x<br>4.6 mm, 2.5 μm)                                                                                                 |  |
| Mobile Phase A     | 0.1% Ammonium acetate solution (pH adjusted to 4.0 with formic acid) or a buffer of potassium dihydrogen phosphate and 1-Octane sulfonic acid sodium salt (pH 5.5)                                        |  |
| Mobile Phase B     | Acetonitrile                                                                                                                                                                                              |  |
| Gradient Elution   | A linear gradient was employed to ensure the separation of all impurities. A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B. |  |
| Flow Rate          | 1.0 mL/min                                                                                                                                                                                                |  |
| Column Temperature | 25°C or 45°C                                                                                                                                                                                              |  |
| Injection Volume   | 10 μL                                                                                                                                                                                                     |  |
| Detector           | PDA/UV detector set at 280 nm or 210 nm                                                                                                                                                                   |  |

## **High-Resolution Mass Spectrometry Parameters**

A high-resolution time-of-flight (TOF) mass spectrometer was used for the detection and structural identification of the impurities.



| Parameter        | Condition                                                                              |  |
|------------------|----------------------------------------------------------------------------------------|--|
| Ionization Mode  | Electrospray Ionization (ESI) in positive mode                                         |  |
| Mass Analyzer    | Quadrupole Time-of-Flight (Q-TOF)                                                      |  |
| Scan Range       | m/z 50-1000                                                                            |  |
| Data Acquisition | MS and auto MS/MS mode to obtain precursor and product ion information simultaneously. |  |
| Mass Accuracy    | Sub-ppm mass accuracy is crucial for generating accurate molecular formulas.[7]        |  |

# Results and Discussion Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathway for numerous cytokines and growth factors. This inhibition modulates the immune response, which is beneficial in autoimmune diseases.



Click to download full resolution via product page

**Caption:** To facitinib's inhibition of the JAK-STAT signaling pathway.

### **Experimental Workflow for Impurity Characterization**

The systematic workflow for identifying and characterizing Tofacitinib impurities involves several key steps, from sample preparation through data analysis.





Click to download full resolution via product page

**Caption:** Workflow for **Tofacitinib impurity** characterization.



### **Impurity Profiling Results**

Forced degradation studies revealed that Tofacitinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under photolytic and thermal stress.[2][3] The high-resolution mass spectrometer enabled the accurate mass measurement of the parent drug and its impurities, facilitating the generation of elemental compositions. Subsequent MS/MS analysis provided fragmentation patterns that were used to elucidate the structures of the impurities.

A study identified eleven major related substances, including five process-related substances and six degradation products.[2][3] Some of the commonly identified impurities are listed in the table below.

| Impurity Name         | Molecular Formula | Observed m/z | Туре                  |
|-----------------------|-------------------|--------------|-----------------------|
| Tofacitinib           | C16H20N6O         | 313.1777     | API                   |
| Amide-TOFT            | C16H22N6O2        | 331.1882     | Degradation Product   |
| Dihydro-TOFT          | C16H22N6O         | 315.1933     | Process-Related       |
| Descyanoacetyl-TOFT   | C13H19N5          | 246.1719     | Degradation Product   |
| Chloro-TOFT           | C16H19CIN6O       | 347.1387     | Process-Related       |
| Benzyl-TOFT           | C23H26N6O         | 403.2246     | Process-Related       |
| N-Nitroso Tofacitinib | C16H19N7O2        | 342.1678     | Potential Contaminant |

Note: The observed m/z values are for the protonated molecules [M+H]+ and are examples. Actual values may vary slightly depending on the instrument and calibration.

The degradation pathways of Tofacitinib were proposed based on the identified structures. For instance, hydrolysis of the cyano group leads to the formation of the amide impurity (Amide-TOFT), while cleavage of the cyanoacetyl group results in Descyanoacetyl-TOFT.

#### Conclusion

This application note demonstrates a robust and reliable LC-HRMS method for the comprehensive characterization of Tofacitinib impurities. The combination of forced degradation



studies and high-resolution mass spectrometry provides a powerful tool for identifying process-related impurities and degradation products. This workflow is essential for ensuring the quality, safety, and efficacy of Tofacitinib and can be readily implemented in quality control laboratories and drug development settings. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists involved in the analysis of Tofacitinib and other pharmaceutical compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. hpst.cz [hpst.cz]
- To cite this document: BenchChem. [Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570531#high-resolution-mass-spectrometry-fortofacitinib-impurity-characterization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com